N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves multiple steps. One common method includes the reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with various amines and alcohols in the presence of a base . The reaction conditions, such as temperature and the amount of base used, play a crucial role in determining the yield and purity of the final product . Industrial production methods often employ microwave-assisted synthesis to achieve higher yields and efficiency .
Chemical Reactions Analysis
N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and controlled temperatures ranging from 0°C to 100°C . Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known anticancer drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another anticancer agent targeting EGFR.
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits .
Properties
Molecular Formula |
C21H17ClN4O2 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C21H17ClN4O2/c22-15-7-5-14(12-23)17(11-15)25-20(27)13-6-8-16-18(10-13)24-19-4-2-1-3-9-26(19)21(16)28/h5-8,10-11H,1-4,9H2,(H,25,27) |
InChI Key |
XCPVJWIJHBMKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=C(C=CC(=C4)Cl)C#N)C(=O)N2CC1 |
Origin of Product |
United States |
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